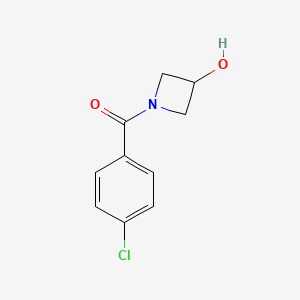

1-(4-Chlorobenzoyl)azetidin-3-ol

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, have emerged as crucial structural motifs in contemporary medicinal chemistry and organic synthesis. rsc.orgrsc.org Their significance stems from a unique combination of molecular rigidity, metabolic stability, and the ability to introduce three-dimensional character into otherwise flat molecules, a desirable trait for improving pharmacological properties. The azetidine ring possesses a considerable ring-strain energy (approximately 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes azetidines reactive under specific conditions, allowing them to serve as versatile synthetic intermediates for the construction of more complex molecular architectures. rsc.orgmagtech.com.cn

In medicinal chemistry, the azetidine scaffold is recognized as a "privileged" structure, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.net The incorporation of an azetidine ring can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Consequently, azetidine moieties are found in a number of approved drugs and clinical candidates targeting a wide array of diseases. nih.gov Their ability to act as bioisosteres for other common rings or functional groups allows for the fine-tuning of a molecule's properties.

In organic synthesis, azetidines are valuable as building blocks. magtech.com.cn The development of novel synthetic methods has made a wide variety of substituted azetidines more accessible, encouraging their use in the synthesis of natural products and other complex organic molecules. rsc.orgrsc.org Their unique reactivity, driven by ring strain, enables transformations that are not possible with their five- or six-membered ring counterparts. rsc.org

Structural Classification and Research Context of 1-(4-Chlorobenzoyl)azetidin-3-ol

1-(4-Chlorobenzoyl)azetidin-3-ol is a synthetic, substituted azetidine derivative. Its structure is characterized by three key features:

An Azetidin-3-ol (B1332694) Core: A four-membered azetidine ring with a hydroxyl (-OH) group at the 3-position. This hydroxyl group provides a site for further functionalization and can participate in hydrogen bonding interactions with biological targets.

An N-Acyl Group: The nitrogen atom of the azetidine ring is acylated with a 4-chlorobenzoyl group. This feature modifies the electronic properties of the ring nitrogen, making it non-basic. The benzoyl moiety introduces an aromatic component to the molecule.

A 4-Chloro Substituent: A chlorine atom is positioned at the para-position of the benzoyl ring. Halogen atoms like chlorine are often incorporated into drug candidates to modulate their lipophilicity and metabolic stability.

Within the research context, 1-(4-Chlorobenzoyl)azetidin-3-ol is classified as a highly functionalized azetidine. It serves primarily as a synthetic intermediate or building block for the creation of more complex molecules. The presence of the hydroxyl group and the chloro-substituted aromatic ring provides multiple points for chemical modification, making it a versatile precursor in discovery chemistry programs aimed at generating libraries of compounds for biological screening.

Table 1: Physicochemical Properties of a Representative Substituted Azetidine (Data for the closely related compound 1-(3-Bromo-4-chlorobenzoyl)-3-methylazetidine is presented as an illustrative example)

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrClNO |

| Molecular Weight | 288.57 g/mol |

| Topological Polar Surface Area | 20.3 Ų |

| Formal Charge | 0 |

| Data sourced from PubChem CID 164647113. nih.gov |

Historical Development and Evolution of Azetidine Chemistry in Academic Research

The study of azetidines has evolved significantly since the early 20th century. Initially, the synthesis of the four-membered ring was a considerable challenge due to its inherent ring strain, which made many classical cyclization methods inefficient. nih.govmedwinpublishers.com This difficulty limited the exploration of azetidine chemistry for many years.

A pivotal moment in the history of four-membered nitrogen heterocycles was the discovery of penicillin by Alexander Fleming, which contains a related β-lactam (azetidin-2-one) structure. jmchemsci.com The immense therapeutic importance of penicillin spurred significant research into the synthesis and reactivity of β-lactams and, by extension, other azetidine derivatives. researchgate.net

The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from the lily of the valley (Convallaria majalis). medwinpublishers.com This discovery demonstrated that nature had found ways to construct this strained ring system and hinted at its potential biological roles.

Despite these early milestones, azetidines remained relatively underexplored compared to their five- and six-membered counterparts. nih.gov A renaissance in azetidine chemistry began in the late 20th and early 21st centuries, driven by the development of new and more efficient synthetic methodologies. rsc.orgrsc.org These advancements included novel cycloaddition reactions, ring-expansion and ring-contraction strategies, and transition-metal-catalyzed C-H amination reactions. rsc.orgmagtech.com.cn These methods made a wider variety of functionalized azetidines readily accessible to chemists, leading to a surge in their use in drug discovery and as chiral auxiliaries in asymmetric synthesis. rsc.orgnih.gov

Table 2: Key Milestones in Azetidine Chemistry

| Year | Milestone | Significance |

| 1907 | First report of reactions involving Schiff bases that could lead to azetidines. jmchemsci.com | Early foundational work in the synthesis of four-membered rings. |

| 1928 | Discovery of Penicillin. | Spurred massive interest in the chemistry of β-lactams (azetidin-2-ones). jmchemsci.com |

| 1955 | Isolation of L-azetidine-2-carboxylic acid. medwinpublishers.com | First identification of a naturally occurring azetidine derivative. |

| Late 20th/Early 21st Century | Development of modern synthetic methods. rsc.orgmagtech.com.cn | Enabled broad access to diverse azetidine scaffolds for research. |

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBIQCTZJJUPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Azetidin 3 Ol Derivatives

Strategies for the Construction of the Azetidine (B1206935) Ring System

The formation of the strained four-membered azetidine ring requires specific synthetic approaches to overcome the inherent ring strain.

Cyclization Reactions for Azetidine Formation

The construction of the azetidine ring is often achieved through intramolecular cyclization reactions. A common strategy involves the intramolecular nucleophilic substitution of a γ-amino alcohol derivative. For instance, the treatment of 1-chloro-N,N-(diethylamino)propan-2-ol with a base leads to an intramolecular SN2 reaction at the C1 position, yielding the corresponding N,N-(diethyl)-3-hydroxyazetidinium salt nih.gov. Another established method is the reaction of primary amines with epichlorohydrin (B41342) to form an N-substituted-3-chloro-2-propanol intermediate, which then undergoes base-mediated cyclization to afford the N-substituted azetidin-3-ol (B1332694) researchgate.net.

More advanced methods include photochemical reactions. The Norrish-Yang photocyclization of α-aminoacetophenones has been utilized to produce 3-hydroxyazetidine derivatives rsc.org. Additionally, [2+2] photocycloaddition reactions between imines and alkenes, known as the aza Paternò-Büchi reaction, offer a direct route to functionalized azetidines google.com. Metal-catalyzed reactions have also been developed, such as the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines rsc.org.

Reductive Cyclization Approaches to N-Substituted Azetidines

Reductive cyclization presents another viable pathway for the synthesis of N-substituted azetidines. This approach typically involves the formation of an imine from a suitable precursor, followed by a reduction and subsequent cyclization. A one-pot, tandem reductive amination-transamidation-cyclization has been employed to produce substituted piperazin-2-ones, a strategy that can be adapted for the synthesis of four-membered rings under appropriate conditions.

A general route to N-substituted azetidines involves the reductive amination of a β-halo-aldehyde or ketone with a primary amine, followed by intramolecular cyclization of the resulting β-halo-amine. For example, a β-chloro-aldehyde can be reacted with a primary amine in the presence of a reducing agent like sodium cyanoborohydride to form the secondary amine, which can then cyclize to the N-substituted azetidine.

Stereoselective Synthetic Pathways to Substituted Azetidines

The development of stereoselective methods for azetidine synthesis is crucial for accessing chiral molecules with specific biological activities. Several strategies have been successfully employed to control the stereochemistry of the azetidine ring.

One approach involves the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids using chiral metal complexes, such as those based on ruthenium, to furnish enantioenriched azetidine carboxylic acids . Another method is the diastereoselective hydrozirconation of homoallylic amines, followed by base-promoted intramolecular nucleophilic ring closure to yield enantiopure azetidines google.com.

Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones with high enantiomeric excess beilstein-journals.org. The use of chiral auxiliaries, such as tert-butanesulfinamide, has also been effective in achieving high levels of stereoselectivity in the synthesis of C-2-substituted azetidines google.com.

Synthesis and Functionalization of 3-Hydroxyazetidine Derivatives

The synthesis of the target compound, 1-(4-Chlorobenzoyl)azetidin-3-ol, requires the initial preparation of an azetidin-3-ol precursor followed by its N-acylation.

Preparation of Azetidin-3-ol Precursors

A common and practical route to azetidin-3-ol starts from the reaction of epichlorohydrin with a primary amine bearing a readily cleavable protecting group, such as a benzyl (B1604629) or benzhydryl group. For example, benzylamine (B48309) can be reacted with epichlorohydrin in water to form an intermediate, which is then cyclized in the presence of a base like sodium carbonate to yield 1-benzylazetidin-3-ol (B1275582) researchgate.net. The benzyl group can subsequently be removed by catalytic hydrogenation (e.g., using Pd/C) to afford azetidin-3-ol, which is often isolated as its hydrochloride salt researchgate.net.

A similar strategy employs benzhydrylamine, which reacts with epichlorohydrin to produce 1-benzhydrylazetidin-3-ol (B14779) . The benzhydryl group can also be removed via hydrogenation to yield the desired azetidin-3-ol precursor. An improved, one-pot synthesis of 1-benzhydrylazetidin-3-ol has been developed on a multikilogram scale, highlighting its industrial relevance .

| Starting Material | Reagents | Intermediate | Final Precursor | Ref. |

| Benzylamine and Epichlorohydrin | 1. H₂O; 2. Na₂CO₃, CH₃CN, reflux | 1-Benzyl-3-chloro-2-propanol | 1-Benzylazetidin-3-ol | researchgate.net |

| 1-Benzylazetidin-3-ol | H₂, Pd/C, THF | - | Azetidin-3-ol | researchgate.net |

| Benzhydrylamine and Epichlorohydrin | MeOH, reflux | 1-(Benzhydrylamino)-3-chloro-2-propanol | 1-Benzhydrylazetidin-3-ol | |

| 1-(Diphenylmethyl)-3-hydroxyazetidine | Pd(OH)₂/C, H₂, EtOH | - | 3-Hydroxyazetidine hydrochloride |

Acylation Reactions for N-Benzoyl Azetidin-3-ol Derivatives

The final step in the synthesis of 1-(4-Chlorobenzoyl)azetidin-3-ol involves the N-acylation of azetidin-3-ol. This is a standard transformation that can be achieved by reacting azetidin-3-ol with an activated carboxylic acid derivative, most commonly an acyl chloride.

Specifically, 1-(4-Chlorobenzoyl)azetidin-3-ol is synthesized by the reaction of azetidin-3-ol with 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. A suitable aprotic solvent, like dichloromethane (B109758) or tetrahydrofuran, is used to facilitate the reaction. The traditional method for producing N-acyl carbazoles involves combining 9H-carbazoles with acyl chlorides in the presence of a base. This general principle is applicable to the N-acylation of azetidin-3-ol.

Below is a representative table for the synthesis of 1-(4-Chlorobenzoyl)azetidin-3-ol.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |

| Azetidin-3-ol | 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | 1-(4-Chlorobenzoyl)azetidin-3-ol |

Derivatization at the Hydroxyl Group of Azetidin-3-ol

The hydroxyl group at the C3 position of the azetidine ring in compounds like 1-(4-Chlorobenzoyl)azetidin-3-ol serves as a key functional handle for further molecular elaboration. This versatility allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and biological properties. The reactivity of this alcohol is central to the synthesis of diverse azetidine-based scaffolds.

One of the primary transformations involves the activation of the hydroxyl group to facilitate nucleophilic substitution. A common strategy is its conversion to a better leaving group, such as a sulfonate ester. For instance, in the synthesis of related compounds like 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, an aminodiol precursor is treated with para-toluenesulfonyl chloride in a pyridine/toluene mixture. This chemoselectively forms a monotosylate intermediate which can then undergo intramolecular cyclization. google.com Similarly, mesylation using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) can be employed to generate a mesylate derivative, which is highly reactive towards nucleophiles. nih.gov

The hydroxyl group can also be directly involved in ring-opening reactions of the azetidine core under certain conditions. Lewis acid-mediated reactions of 1-benzhydrylazetidin-3-ol with various aryl alcohols in refluxing o-xylene (B151617) have been shown to yield 1-(benzhydryl-amino)-3-(aryloxy)propan-2-ol derivatives. asianpubs.org This demonstrates that the C-N bond of the azetidine ring can be cleaved, with the hydroxyl group participating in the transformation.

Furthermore, the hydroxyl moiety can undergo standard alcohol reactions such as oxidation. Using common oxidizing agents, the secondary alcohol of azetidin-3-ol can be converted to the corresponding azetidin-3-one. This ketone functionality then opens up another avenue for derivatization, for example, through reductive amination or addition of organometallic reagents.

The following table summarizes key derivatization reactions at the hydroxyl group of azetidin-3-ol analogues.

Table 1: Selected Derivatization Reactions at the Azetidin-3-ol Hydroxyl Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride, Pyridine/Toluene | Azetidin-3-yl tosylate | google.com |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), CH₂Cl₂ | Azetidin-3-yl mesylate | nih.gov |

| Lewis Acid-Mediated Ring Opening | Aryl alcohol, Lewis Acid (e.g., AlCl₃, ZnCl₂), o-Xylene, reflux | 1-Alkylamino-3-aryloxypropan-2-ol | asianpubs.org |

| Oxidation | Standard oxidizing agents (e.g., PCC, Swern oxidation) | Azetidin-3-one | nih.gov |

Novel Synthetic Routes and Methodological Advancements in Azetidine Chemistry

The synthesis of the azetidine scaffold, a strained four-membered heterocycle, has been a significant challenge in organic chemistry. ub.bw However, its increasing importance as a structural motif in medicinal chemistry has driven the development of numerous innovative synthetic strategies. rsc.orgrsc.org These modern methods offer improvements in efficiency, substrate scope, and stereocontrol over classical approaches.

One of the most direct strategies to construct the azetidine ring is through [2+2] cycloaddition reactions. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, represents a powerful tool for this purpose. nih.gov Recent advancements have enabled this reaction to proceed under visible light mediation, offering a milder and more scalable alternative to traditional UV-promoted methods. nih.gov Another cycloaddition approach involves the reaction of alkynyl ketones with N-tosylimines, catalyzed by a phosphine (B1218219) like Bu₃P or a base like DMAP, to yield highly functionalized azetidines. organic-chemistry.org

Intramolecular cyclization reactions are a cornerstone of azetidine synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a sophisticated method for synthesizing functionalized azetidines from readily available amine precursors. rsc.org This approach leverages a directing group, such as a picolinamide, to facilitate the cyclization onto an unactivated C-H bond. rsc.org Another strategy involves the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective ring-opening of cis-3,4-epoxy amines to furnish the corresponding azetidines in high yields. nih.gov

Ring expansion and ring contraction methodologies also provide access to the azetidine core. For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to afford 1-arenesulfonylazetidines in a one-pot reaction. organic-chemistry.org Conversely, methods starting from larger rings have also been developed.

Recent breakthroughs include strain-release homologation of highly strained azabicyclo[1.1.0]butanes. Reaction with organometal reagents in the presence of a copper catalyst allows for the rapid construction of bis-functionalized azetidines. organic-chemistry.org Furthermore, a mechanistically distinct approach using a relay catalysis strategy enables a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines to provide biologically important azetidines. organic-chemistry.org

The table below highlights some of the novel and advanced methodologies for the synthesis of azetidine derivatives.

Table 2: Modern Synthetic Methodologies for Azetidine Ring Formation

| Methodology | Starting Materials | Key Reagents/Catalysts | Key Features | Reference(s) |

|---|---|---|---|---|

| Visible Light-Mediated aza Paternò-Büchi Reaction | Imines, Alkenes | Visible light photocatalyst | Mild conditions, operational simplicity, scalable. | nih.gov |

| Intramolecular C-H Amination | Picolinamide (PA) protected amines | Palladium(II) catalyst | Access to functionalized azetidines from unactivated C-H bonds. | rsc.orgrsc.org |

| La(OTf)₃-Catalyzed Intramolecular Aminolysis | cis-3,4-Epoxy amines | La(OTf)₃ | High regioselectivity and yields, tolerance of sensitive functional groups. | nih.gov |

| Strain-Release Homologation | N-Boc-1-azabicyclo[1.1.0]butane | Organometal reagents, Cu(OTf)₂ | Rapid access to diverse bis-functionalized azetidines. | organic-chemistry.org |

| [3+1]-Annulation | Cyclopropane 1,1-diesters, Aromatic amines | Lewis acid, (Hypo)iodite | Relay catalysis strategy for biologically relevant azetidines. | organic-chemistry.org |

| Ring Expansion of Aziridines | 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | One-pot synthesis under microwave irradiation. | organic-chemistry.org |

These advanced synthetic methods have significantly expanded the toolkit for chemists, facilitating the synthesis of previously inaccessible azetidine structures and enabling their broader application in fields such as drug discovery. rsc.orgresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(4-Chlorobenzoyl)azetidin-3-ol |

| 1-[bis(4-Chlorophenyl)methyl]azetidin-3-ol |

| 1-Benzhydrylazetidin-3-ol |

| 1-Alkylamino-3-aryloxypropan-2-ol |

| Azetidin-3-one |

| 1-Arenesulfonylazetidine |

| p-Toluenesulfonyl chloride |

| Pyridine |

| Toluene |

| Methanesulfonyl chloride |

| Triethylamine |

| o-Xylene |

| Bu₃P (Tributylphosphine) |

| DMAP (4-Dimethylaminopyridine) |

| La(OTf)₃ (Lanthanum(III) trifluoromethanesulfonate) |

| Dimethylsulfoxonium methylide |

| Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate) |

Advanced Spectroscopic and Structural Elucidation Techniques for Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 1-(4-Chlorobenzoyl)azetidin-3-ol can be determined.

While specific, publicly available experimental NMR data for 1-(4-Chlorobenzoyl)azetidin-3-ol is limited, the expected spectral features can be predicted based on the analysis of closely related analogs such as 1-(p-Chlorobenzoyl)azetidine. spectrabase.com

¹H NMR Spectroscopy:

The proton NMR spectrum of 1-(4-Chlorobenzoyl)azetidin-3-ol is expected to show distinct signals corresponding to the protons of the 4-chlorobenzoyl group and the azetidine (B1206935) ring.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will appear as two distinct doublets in the aromatic region (typically δ 7.4-7.8 ppm). The protons ortho to the carbonyl group will be deshielded compared to the protons meta to it, due to the electron-withdrawing nature of the carbonyl group.

Azetidine Ring Protons: The protons on the azetidine ring will exhibit a more complex pattern due to restricted rotation and diastereotopicity. The methine proton at the C3 position, bearing the hydroxyl group, is expected to appear as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions, adjacent to the nitrogen atom, will likely appear as two distinct multiplets due to the influence of the bulky benzoyl group and the hydroxyl group.

Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm.

Aromatic Carbons: The aromatic carbons will show four distinct signals. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the carbonyl group will have characteristic chemical shifts.

Azetidine Ring Carbons: The C3 carbon atom, bonded to the hydroxyl group, will be deshielded and is expected to appear around δ 55-65 ppm. The C2 and C4 carbons adjacent to the nitrogen will also have distinct chemical shifts, typically in the range of δ 45-55 ppm. drugbank.com

Predicted ¹H NMR Data for 1-(4-Chlorobenzoyl)azetidin-3-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~ 7.7 | Doublet |

| Aromatic (meta to C=O) | ~ 7.5 | Doublet |

| Azetidine CH(OH) | ~ 4.6 | Multiplet |

| Azetidine CH₂ (adjacent to N) | ~ 4.2 - 4.5 | Multiplets |

Predicted ¹³C NMR Data for 1-(4-Chlorobenzoyl)azetidin-3-ol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~ 168 |

| Aromatic (C-Cl) | ~ 138 |

| Aromatic (C-C=O) | ~ 134 |

| Aromatic CH | ~ 129, ~130 |

| Azetidine C-OH | ~ 60 |

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

As of the current literature survey, no public crystallographic data for 1-(4-Chlorobenzoyl)azetidin-3-ol has been reported. mdpi.com The generation of such data would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Should such data become available, it would definitively establish:

The conformation of the azetidine ring, which can adopt a puckered conformation.

The orientation of the 4-chlorobenzoyl group relative to the azetidine ring.

The intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the amide carbonyl, which dictate the crystal packing.

Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Confirmation

Infrared (IR) spectroscopy is a rapid and valuable tool for the identification of functional groups within a molecule. The IR spectrum of 1-(4-Chlorobenzoyl)azetidin-3-ol is expected to show characteristic absorption bands corresponding to its key functional groups. Analysis of the spectrum of the closely related 1-(p-Chlorobenzoyl)azetidine can provide a basis for these expectations. spectrabase.com

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the azetidine ring are expected in the region of 2850-3000 cm⁻¹.

C=O Stretch (Amide): A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected around 1630-1680 cm⁻¹. This is a highly characteristic peak for this class of compounds.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the azetidine ring is expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O bond of the alcohol will likely appear in the 1000-1200 cm⁻¹ range.

C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the region of 700-800 cm⁻¹.

Expected IR Absorption Bands for 1-(4-Chlorobenzoyl)azetidin-3-ol

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Broad, Strong |

| C=O (Amide) | 1630-1680 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-N (Azetidine) | 1200-1350 | Medium |

| C-O (Alcohol) | 1000-1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula of 1-(4-Chlorobenzoyl)azetidin-3-ol is C₁₀H₁₀ClNO₂. Its exact molecular weight can be calculated, and the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak in the mass spectrum.

Expected Fragmentation Pattern:

Upon ionization, the molecular ion [M]⁺ of 1-(4-Chlorobenzoyl)azetidin-3-ol would likely undergo fragmentation through several pathways:

Loss of Functional Groups: The molecule could lose the hydroxyl group as a water molecule or the entire azetidin-3-ol (B1332694) moiety.

Cleavage of the Amide Bond: The amide bond could cleave, leading to the formation of a 4-chlorobenzoyl cation (m/z = 139/141) which is expected to be a prominent peak. chemicalbook.com

Fragmentation of the Azetidine Ring: The azetidine ring could undergo ring-opening and subsequent fragmentation.

Key Expected Fragments in the Mass Spectrum of 1-(4-Chlorobenzoyl)azetidin-3-ol

| m/z Value | Corresponding Fragment |

|---|---|

| 211/213 | [M]⁺, Molecular Ion |

| 139/141 | [4-ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

Computational Chemistry and Theoretical Investigations of Azetidine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the fundamental properties of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding the intrinsic characteristics of a compound in the absence of environmental effects.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules. thescience.dev It is used to determine optimized molecular geometry, such as bond lengths and angles, and to analyze electronic properties that govern a molecule's reactivity and stability. mdpi.comepstem.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For azetidine (B1206935) derivatives designed as potential inhibitors, these calculations are vital for predicting their intrinsic reactivity. epstem.net

Table 1: Example of DFT-Calculated Properties for an Azetidine Derivative (Note: Data is representative of typical DFT outputs for azetidine derivatives, as specific data for 1-(4-Chlorobenzoyl)azetidin-3-ol is not publicly available in the searched literature.)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in excited states. rsc.org It is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules by determining the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). rsc.orgresearchgate.net

For a molecule like 1-(4-Chlorobenzoyl)azetidin-3-ol, TD-DFT can predict the wavelengths at which it will absorb light. This is achieved by calculating the energy difference between the ground state and various excited states. The calculations can identify the specific molecular orbitals involved in these electronic transitions, such as π→π* or n→π* transitions, which are common in molecules containing aromatic rings and heteroatoms with lone pairs. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. researchgate.net

Table 2: Example of TD-DFT Calculated Electronic Transitions (Note: Data is illustrative for a molecule with similar functional groups.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | 3.94 | 315 | 0.25 | HOMO → LUMO (π→π) |

| S0 → S2 | 4.92 | 252 | 0.11 | HOMO-1 → LUMO (n→π) |

| S0 → S3 | 5.60 | 221 | 0.45 | HOMO → LUMO+1 (π→π*) |

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with Lewis structures. youtube.comwisc.edu It is used to investigate charge distribution, hybridization, and delocalization effects like hyperconjugation. youtube.com

NBO analysis calculates the charge on each atom, offering a detailed view of the electron distribution. For 1-(4-Chlorobenzoyl)azetidin-3-ol, this would reveal the electrophilic nature of the carbonyl carbon and the nucleophilic character of the hydroxyl oxygen and the nitrogen atom.

Furthermore, NBO analysis quantifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions indicates the strength of hyperconjugation. For example, the delocalization of a lone pair (LP) from the nitrogen atom into an antibonding orbital (σ*) of an adjacent bond can be quantified, helping to explain the molecule's conformational preferences and stability. scirp.org

Table 3: Example of NBO Second-Order Perturbation Analysis (Note: This table illustrates typical donor-acceptor interactions in a related molecular structure.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | 1.5 |

| LP (N) | σ* (C-C) | 2.1 |

| σ (C-H) | σ* (C-N) | 0.8 |

Molecular Modeling and Simulation Approaches

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with other molecules, such as proteins or solvents.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. youtube.com In drug discovery, MD simulations are essential for understanding how a ligand, such as an azetidine derivative, interacts with a target protein. researchgate.netnih.gov

A simulation begins by placing the ligand in the binding site of a protein. The system is then solvated in a water box, and the forces on every atom are calculated using a classical force field. Newton's equations of motion are solved to simulate the movement of atoms over a period typically ranging from nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory provides insights into the stability of the ligand-protein complex, often measured by the Root Mean Square Deviation (RMSD) of the protein backbone and ligand position. It also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. researchgate.netnih.gov Furthermore, advanced techniques like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand to the protein. researchgate.netglobalauthorid.com

Table 4: Representative Data from an MD Simulation of a Ligand-Protein Complex (Note: Data is representative of a typical simulation analysis.)

| Parameter | Value/Observation | Significance |

| RMSD of Protein | 1.5 ± 0.3 Å | Indicates the stability of the protein structure during the simulation. researchgate.net |

| RMSD of Ligand | 0.8 ± 0.2 Å | Shows the stability of the ligand's position within the binding pocket. |

| Binding Free Energy (ΔG_bind) | -18.34 kJ/mol | Predicts the binding affinity of the ligand for the protein. globalauthorid.com |

| Key Hydrogen Bonds | Ligand-OH with Asp120; Ligand-C=O with Ser210 | Identifies critical interactions responsible for binding specificity. |

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict and understand a molecule's reactive behavior. mdpi.com It is calculated by plotting the electrostatic potential on the molecule's electron density surface. The MESP map uses a color scale to indicate different potential regions: red typically signifies electron-rich, negative potential areas (nucleophilic sites), while blue indicates electron-poor, positive potential areas (electrophilic sites). researchgate.netresearchgate.net

For 1-(4-Chlorobenzoyl)azetidin-3-ol, an MESP analysis would highlight several key features:

Negative Potential (Red/Yellow): The region around the carbonyl oxygen and the hydroxyl oxygen would show a strong negative potential, indicating these are prime sites for interacting with electrophiles or forming hydrogen bonds as an acceptor. chemrxiv.org

Positive Potential (Blue): The area around the hydroxyl hydrogen would be strongly positive, marking it as a hydrogen bond donor site. The hydrogens on the aromatic ring would also exhibit positive potential.

Intermediate Potential (Green): The carbon framework and the chloro-substituted phenyl ring would generally show neutral potential.

This analysis is invaluable for predicting how the molecule will interact with other molecules, including receptor binding sites, by identifying the regions most likely to engage in electrostatic interactions and hydrogen bonding. mdpi.comchemrxiv.org

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies

The exploration of the therapeutic potential of novel chemical entities is increasingly driven by computational methods. For 1-(4-Chlorobenzoyl)azetidin-3-ol and its analogs, both structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches offer valuable insights into their potential biological activities and mechanisms of action. SBDD relies on the known three-dimensional structure of a biological target to guide the design of potent inhibitors, while LBDD is employed when the target structure is unknown, utilizing the information from a set of known active ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel, untested compounds.

Similar to the lack of molecular docking data, there are no specific QSAR studies in the public domain that focus on 1-(4-Chlorobenzoyl)azetidin-3-ol and its derivatives. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities against a specific target or endpoint. As this information is not available for this particular chemical series, a detailed QSAR analysis, including the types of descriptors used and the statistical parameters of the model, cannot be provided.

The construction of a QSAR model for azetidine derivatives related to 1-(4-Chlorobenzoyl)azetidin-3-ol would involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) and the application of statistical methods, such as multiple linear regression or machine learning algorithms, to generate a predictive equation.

Biological Activity and Mechanistic Research on Azetidine Containing Compounds

Antimicrobial Activities and Mechanisms

The azetidine (B1206935) scaffold is a core component of many biologically active molecules, including the widely recognized β-lactam antibiotics. medcraveonline.comnih.gov Research into novel azetidine derivatives continues to explore their potential as antimicrobial agents. nih.govmedwinpublishers.com

Antibacterial Spectrum and Efficacy

The antibacterial activity of azetidine derivatives can be variable. For instance, a study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones found their direct antibacterial activity against Staphylococcus aureus to be negligible. nih.gov However, some of these compounds acted as "adjuvants," enhancing the efficacy of the β-lactam antibiotic oxacillin (B1211168) against a highly resistant strain (MRSA). nih.gov

Other studies have shown that substituted phenyl azetidine-2-one sulphonyl derivatives can exhibit significant antibacterial activity, with some compounds showing efficacy comparable or superior to ampicillin. nih.gov The nature of the chemical groups attached to the azetidine ring plays a crucial role, with electron-withdrawing groups often correlating with higher activity. nih.gov A series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives also showed good to moderate activity against various bacterial strains. psu.edu

Table 2: Antibacterial Activity of Selected Azetidine Derivatives

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Phenyl azetidine-2-one sulphonyl derivatives (e.g., 5d, 5e, 5f) | Gram-positive & Gram-negative | Activity similar or better than ampicillin | nih.gov |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamides | S. aureus, E. coli | Good to moderate activity | psu.edu |

| N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | S. aureus (including MRSA) | Negligible direct activity, but some enhance oxacillin efficacy | nih.gov |

| Azetidine analogous compounds from salicylic (B10762653) acid | E. coli, S. aureus, P. aeruginosa | Significant antibacterial activity | wisdomlib.org |

Antifungal Spectrum and Efficacy

Azetidine derivatives have also been investigated for their antifungal properties. medwinpublishers.com A novel chitosan-azetidine derivative demonstrated significant antifungal activity against Aspergillus fumigatus, showing a visible reduction in fungal mycelia growth with an inhibitory index of 26.19%. nih.gov Similarly, some phenyl azetidine-2-one sulphonyl derivatives displayed good inhibitory activity against various fungal strains, comparable to the standard drug clotrimazole. nih.gov Other research has also confirmed that azetidinone derivatives can possess moderate to significant antifungal activity. medwinpublishers.comresearchgate.net

Table 3: Antifungal Activity of Selected Azetidine Derivatives

| Compound Class | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Chitosan-azetidine derivative | Aspergillus fumigatus | Antifungal inhibitory index of 26.19% | nih.gov |

| Phenyl azetidine-2-one sulphonyl derivatives (e.g., 5h, 5i, 5j) | Not specified | Good activity, comparable to clotrimazole | nih.gov |

| Azetidine analogous compounds from salicylic acid | Candida albicans, Aspergillus niger | Significant antifungal activity | wisdomlib.org |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | Not specified | Reported as having the most activity in its series | medwinpublishers.com |

Antimalarial Activity

The azetidine scaffold is a key feature in a promising new class of antimalarial agents. nih.govresearchgate.netacs.org Research has identified azetidine-2-carbonitriles as potent inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis in the malaria parasite. nih.govacs.orgnih.gov

An optimized compound from this series, BRD9185 , exhibits potent activity against multidrug-resistant blood-stage parasites with a half-maximal effective concentration (EC₅₀) of 0.016 µM. nih.govresearchgate.netnih.gov In biochemical assays, it strongly inhibits the parasite enzyme (IC₅₀ = 0.012 µM) but not the human equivalent, indicating high selectivity. acs.org Furthermore, another class, bicyclic azetidines, targets the parasite's phenylalanyl-tRNA synthetase. acs.orgnih.gov The compound BRD3914 from this class is highly effective (EC₅₀ = 15 nM) and was able to provide a cure in mouse models of P. falciparum infection. acs.orgnih.gov

Table 4: Antimalarial Activity of Specific Azetidine Derivatives

| Compound | Mechanism of Action | In Vitro Potency (EC50 vs P. falciparum) | Reference |

|---|---|---|---|

| BRD9185 | PfDHODH Inhibition | 0.016 µM | nih.govnih.gov |

| BRD7539 | PfDHODH Inhibition | 0.010 µM | acs.org |

| BRD3914 | Phenylalanyl-tRNA Synthetase Inhibition | 15 nM (0.015 µM) | acs.orgnih.gov |

Antiviral Properties

The potential of azetidine-containing compounds as antiviral agents is an active area of research. medcraveonline.com Recent findings indicate that novel azetidine compounds are effective against herpes simplex virus (HSV). An exemplified compound developed by Assembly Biosciences showed potent activity against both HSV-1 and HSV-2 with an EC₅₀ value of less than 100 nM. bioworld.com

Other studies have identified modest antiviral activity in different azetidine derivatives. A specific stereoisomer of an azetidin-2-one, trans-11f , was able to inhibit the replication of human coronavirus (229E) with an EC₅₀ of 45 µM, while its cis-isomer was active against influenza A (H1N1) virus. nih.gov However, a broader screening of phenyl azetidine-2-one sulphonyl derivatives found only weak antiviral activity against a panel of viruses, including Human Coronavirus (229E) and Influenza B. nih.gov This highlights the high degree of structural specificity required for potent antiviral effects.

Table 5: Antiviral Activity of Selected Azetidine Derivatives

| Compound/Class | Virus | Observed Activity (EC50) | Reference |

|---|---|---|---|

| Assembly Biosciences Compound 1 | HSV-1, HSV-2 | <100 nM | bioworld.com |

| trans-11f (azetidin-2-one) | Human coronavirus 229E | 45 µM | nih.gov |

| cis-11f (azetidin-2-one) | Influenza A (H1N1) | 8.3 µM | nih.gov |

| Phenyl azetidine-2-one sulphonyl derivatives | Various viruses | Weak activity | nih.gov |

Anti-inflammatory Properties and Molecular Pathways

While anti-inflammatory properties are often cited as a potential activity of the azetidine class, detailed mechanistic studies reveal a more complex interaction with inflammatory pathways. medcraveonline.comptfarm.pl Research on L-azetidine-2-carboxylic acid (AZE) , a non-protein amino acid, demonstrates that it can trigger significant pro-inflammatory and pro-apoptotic responses in BV2 microglial cells, which are key immune cells in the central nervous system. mdpi.comnih.gov

Exposure of microglial cells to AZE led to a robust increase in the release of nitric oxide (NO), a key inflammatory mediator. mdpi.commdpi.com This was accompanied by the increased expression of pro-inflammatory markers, including:

Interleukin-1β (IL-1β) mdpi.com

Interleukin-6 (IL-6) mdpi.commdpi.com

Nitric oxide synthase 2 (NOS2) mdpi.com

The underlying molecular mechanism appears to be linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). mdpi.comoup.com AZE treatment activates UPR genes such as ATF4, ATF6, and PERK. mdpi.com Furthermore, AZE was shown to increase the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2, pushing the cells toward apoptosis, or programmed cell death. mdpi.comnih.gov These findings indicate that, rather than being simply anti-inflammatory, certain azetidine compounds can actively modulate cellular stress and inflammatory signaling pathways, sometimes promoting an inflammatory response. mdpi.comresearchgate.net

Impact on Neurotransmitter Systems and Related Pathways

Research into various azetidine derivatives has revealed their potential to modulate a range of neurotransmitter systems and related neurological pathways. These investigations highlight the importance of the azetidine core in designing molecules with specific CNS activities.

Acetylcholinesterase Inhibition:

Azetidine derivatives have been explored for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A study on 3-aryl-3-azetidinyl acetic acid methyl ester derivatives demonstrated that several of these compounds exhibited AChE inhibitory activity comparable to the established drug rivastigmine. ktu.edu Molecular docking studies suggested that these compounds could bind within the active site of AChE. ktu.edu The neuroprotective effects of these derivatives were also evaluated in models of neurodegenerative diseases like Alzheimer's and Parkinson's, with some compounds showing protection against glutamate-induced oxidative stress and caspase-3/7 activity. ktu.edu

Opioid Receptor Ligands:

The azetidine scaffold has also been utilized to develop ligands for opioid receptors. A series of aminoalkylazetidines were identified as novel ligands for the ORL1 receptor (also known as the nociceptin (B549756) receptor). nih.gov Structure-activity relationship studies on these compounds, focusing on modifications at the azetidine nitrogen and the alkyl side chain, led to the identification of potent and selective analogues. nih.gov

General CNS-Focused Libraries:

The synthesis of diverse libraries of molecules containing the azetidine ring is a strategy employed in the discovery of new CNS-active agents. Researchers have developed methods for the synthesis and diversification of densely functionalized azetidine ring systems to create a variety of fused, bridged, and spirocyclic structures. nih.gov The evaluation of the physicochemical and pharmacokinetic properties of these compounds helps to assess their suitability for targeting the CNS. nih.gov

While direct data on 1-(4-Chlorobenzoyl)azetidin-3-ol is unavailable, the existing research on related azetidine-containing compounds underscores the potential of this chemical class to interact with various components of neurotransmitter systems. The specific substitutions on the azetidine ring, such as the N-benzoyl group and the 3-hydroxyl group, would be critical in determining the precise biological activity and mechanism of action. Further research would be necessary to elucidate the specific neurological effects of 1-(4-Chlorobenzoyl)azetidin-3-ol .

Structure Activity Relationship Sar Studies of Azetidine Derivatives

Correlating Structural Modifications with Biological Responses

The biological activity of azetidine (B1206935) derivatives is highly sensitive to structural modifications at the N- and C-termini, as well as substitutions on the azetidine ring itself. Research into azetidine-containing dipeptides as inhibitors of Human Cytomegalovirus (HCMV) has shown that specific substitutions are essential for antiviral activity. nih.gov For instance, a benzyloxycarbonyl group at the N-terminus, coupled with an aliphatic C-terminal side-chain and an unsubstituted or aliphatic C-carboxamide group, were found to be absolute requirements for anti-HCMV effects. nih.gov The conformational restriction imposed by the azetidine ring appears to induce a γ-type reverse turn, which is influential for the molecule's activity. nih.gov

In the context of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, moving from proline-based amides to (R)-azetidine-2-carboxamides resulted in a significant leap in potency, achieving sub-micromolar inhibitory concentrations. acs.orgnih.gov Further modifications to address physicochemical properties like cell membrane permeability led to the development of potent analogs that inhibit cancer cell growth and induce apoptosis. acs.orgnih.gov For example, isothermal titration calorimetry confirmed high-affinity binding of analogs like 7g and 9k to STAT3. acs.org

Similarly, in the development of GABA uptake inhibitors, azetidine derivatives were designed as conformationally constrained analogs of GABA or β-alanine. nih.gov The potency of these compounds was found to be highly dependent on the nature of the lipophilic residues attached.

Table 1: Effect of Structural Modifications on STAT3 Inhibition Data sourced from studies on (R)-azetidine-2-carboxamide analogues.

| Compound | Modification | STAT3 DNA-Binding IC₅₀ (µM) |

| 5a | Salicylate derivative | 0.55 |

| 5o | Salicylate derivative | 0.38 |

| 8i | Salicylate derivative | 0.34 |

| 7g | Optimized for permeability | Kᴅ = 880 nM |

| 9k | Optimized for permeability | Kᴅ = 960 nM |

Positional and Substituent Effects on Azetidine Bioactivity

The position and electronic nature of substituents on the azetidine scaffold and its appended groups play a pivotal role in determining biological activity. Studies on 2-oxo-azetidine (azetidinone) derivatives revealed that the type of substituent dramatically influences antimicrobial and antitubercular activities. acgpubs.org Compounds bearing a nitro group, which is strongly electron-withdrawing, showed significantly higher activity compared to those with chloro or bromo substituents. acgpubs.org This highlights a clear structure-activity relationship where activity varies with the substitution pattern. acgpubs.org

Similarly, for benzoxazole-bearing azetidinone derivatives, electron-withdrawing chloro and nitro groups at the ortho and para positions of an attached phenyl ring resulted in good anti-inflammatory and anticancer activity. ijrar.org The effect of substituents on the amino group of azetidines has also been evaluated in synthetic methodologies. The formation of azetidines from epoxy amines proceeded smoothly with both electron-rich and electron-deficient benzyl (B1604629) groups on the nitrogen atom. nih.gov

The steric bulk of substituents is another critical factor. In the enantioselective cyclopropanation of methylene (B1212753) azetidines, increasing the steric bulk of the N-benzoyl substituent led to a decrease in the enantiomeric excess of the product, demonstrating that stereochemical outcomes can be negatively influenced by steric effects. acs.org In the context of STAT3 inhibitors, modifying a cyclohexyl group to reduce lipophilicity was tolerated, but the potency varied, with the cyclohexyl group remaining optimal. acs.orgnih.gov This suggests that the increased potency from the azetidine scaffold allows for a balance between physicochemical properties and potency. acs.orgnih.gov

Table 2: Influence of Substituents on Antimicrobial Activity of 2-Oxo-Azetidine Derivatives

| Substituent Group | Relative Activity |

| Nitro (e.g., -NO₂) | High |

| Chloro (e.g., -Cl) | Moderate |

| Bromo (e.g., -Br) | Moderate |

Pharmacophore Identification and Optimization Strategies

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. youtube.comunina.it For a class of compounds like azetidine derivatives, identifying this pharmacophore is a key optimization strategy. youtube.com The process involves analyzing a series of active compounds to pinpoint the crucial features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and their spatial relationships. youtube.com

In the development of azetidine-based STAT3 inhibitors, a clear pharmacophore emerged from the transition from proline-based precursors. acs.orgnih.gov The (R)-azetidine-2-carboxamide scaffold proved to be a significant advancement. acs.orgnih.gov The pharmacophore model for these inhibitors likely includes:

An azetidine ring as a constrained cyclic amino acid linker.

Specific amide linkages for interaction with the target protein.

Aromatic and lipophilic groups positioned for optimal binding in hydrophobic pockets.

Optimization strategies involve modifying the hit compound's structure to enhance potency and improve properties like solubility and cell permeability. youtube.com For the STAT3 inhibitors, this involved creating various derivatives (salicylic acids, benzoic acids, methyl esters, heterocycles) and evaluating their activity. acs.orgnih.gov This systematic approach led to analogs with sub-micromolar potency and confirmed high-affinity binding to STAT3. acs.orgnih.gov The pharmacophore model can then be used to screen virtual libraries for new, diverse structures that fit the model and are likely to be active. unina.it

Role of the Azetidine Core in Ligand Binding and Potency

The azetidine ring is not merely a passive linker but an active contributor to the biological profile of the derivatives. Its significance stems from its unique structural properties. As a four-membered saturated heterocycle, the azetidine ring possesses considerable ring-strain energy (approximately 25.2 kcal/mol). researchgate.netrsc.org This inherent strain endows the molecule with a high degree of molecular rigidity compared to more flexible five- or six-membered rings like pyrrolidine (B122466) or piperidine. researchgate.netresearchgate.net

This conformational restriction is crucial for biological activity. By locking the substituents in a more defined spatial orientation, the azetidine core reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and potency. nih.gov For example, in HCMV inhibitors, the azetidine residue was found to induce a specific γ-type reverse turn conformation, which was deemed important for their antiviral activity. nih.gov

Furthermore, the stability of the azetidine ring, which is greater than that of the three-membered aziridine (B145994) ring, makes it a privileged and synthetically accessible scaffold in drug discovery. researchgate.netrsc.org Its structure allows for diversification at multiple points, making it a valuable building block for creating libraries of compounds for screening. The combination of rigidity, stability, and synthetic tractability makes the azetidine core a powerful tool for designing potent and selective ligands for a wide range of biological targets. researchgate.netmdpi.com

Applications in Medicinal Chemistry and Future Research Directions

Lead Compound Identification and Optimization Strategies

The identification of a "lead compound" is a critical first step in the drug discovery process. This initial molecule demonstrates a desired biological activity, albeit often with suboptimal potency, selectivity, or pharmacokinetic properties. Azetidine-containing compounds, including derivatives of 1-(4-Chlorobenzoyl)azetidin-3-ol, have emerged as valuable starting points for lead identification. nih.govnih.gov

Once a lead is identified, optimization strategies are employed to enhance its drug-like properties. For azetidine-based leads, this often involves systematic modifications to the substituents on the azetidine (B1206935) ring. For instance, in the context of 1-(4-Chlorobenzoyl)azetidin-3-ol, the 4-chlorobenzoyl group and the hydroxyl group at the 3-position offer sites for chemical elaboration. These modifications aim to improve target binding affinity, metabolic stability, and other key parameters. A common strategy involves the exploration of different aromatic and heterocyclic groups to replace the 4-chlorobenzoyl moiety, or the conversion of the hydroxyl group into various esters, ethers, or other functional groups to fine-tune the molecule's properties. nih.gov

Fragment-Based Drug Discovery (FBDD) Utilizing Azetidine Scaffolds

Fragment-Based Drug Discovery (FBDD) has gained prominence as an efficient method for identifying lead compounds. This approach involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to "grow" or link fragments into more potent, lead-like molecules. acs.org

Azetidine scaffolds are particularly well-suited for FBDD. acs.org Their small size and rigid, three-dimensional nature allow them to effectively probe the binding pockets of target proteins. The azetidine ring can serve as a central scaffold to which different chemical fragments can be attached, enabling the exploration of a wide range of chemical space. This modular approach facilitates the rapid generation of diverse compound libraries for screening and subsequent optimization. acs.orgsciencedaily.com

Azetidine Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. These tools are invaluable for elucidating biological pathways and validating new drug targets. Azetidine derivatives, owing to their unique structural features, have been successfully developed as chemical probes. nih.gov

The rigid azetidine core can position functional groups in specific spatial orientations, leading to high-affinity and selective interactions with the target protein. For example, a library of chiral azetidines has yielded promising compounds against parasites like Leishmania donovani and Plasmodium falciparum. nih.gov The development of such probes is crucial for understanding disease mechanisms and for the initial stages of drug discovery.

Development of Azetidine-Containing Compounds for Specific Therapeutic Areas

The versatility of the azetidine scaffold has led to its exploration in a wide array of therapeutic areas. nih.govresearchgate.net The introduction of this four-membered ring can significantly impact a molecule's pharmacological profile, leading to the development of novel treatments for various diseases.

Central Nervous System (CNS) Disorders: The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier. Azetidine-containing compounds have shown promise in this area, with research demonstrating their potential for the treatment of neurological conditions such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder. sciencedaily.comtechnologynetworks.comresearchgate.net The synthesis of diverse libraries of azetidine-based scaffolds has been a key strategy in the development of CNS-focused lead-like molecules. acs.orgnih.govbroadinstitute.org

Infectious Diseases: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Azetidine derivatives have demonstrated potent activity against various infectious agents. For instance, a series of azetidine derivatives have been identified with significant antimycobacterial activity, showing promise for the treatment of tuberculosis. nih.govacs.org These compounds were found to inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. nih.gov

Cancer: In the field of oncology, azetidine-containing compounds are being investigated as potential anticancer agents. acs.orgnih.gov For example, novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a protein implicated in cancer cell survival and proliferation. acs.orgnih.gov These compounds have demonstrated the ability to inhibit tumor cell growth and induce apoptosis. nih.gov

Inflammatory and Metabolic Diseases: The anti-inflammatory and metabolic effects of azetidine derivatives are also under investigation. nih.govresearchgate.net For instance, azetidine-2,4-diones have been designed as inhibitors of elastase, an enzyme involved in inflammatory processes. nih.gov Additionally, compounds containing the azetidine moiety have been explored for their potential in treating diabetes and obesity. nih.gov

Emerging Trends and Challenges in Azetidine-Based Drug Discovery

The field of azetidine-based drug discovery is continually evolving, with new synthetic methods and therapeutic applications emerging. Recent advances in photocatalysis and strain-release chemistry are providing novel and more efficient ways to synthesize complex azetidine derivatives. rsc.orgchemrxiv.org These new methodologies are expanding the accessible chemical space for drug discovery programs. chemrxiv.orgthescience.dev

However, challenges remain. The synthesis of densely functionalized and stereochemically complex azetidines can still be difficult. researchgate.net Furthermore, a deeper understanding of the structure-activity relationships and the impact of the azetidine ring on pharmacokinetic properties is needed to guide the design of more effective and safer drugs. Overcoming these hurdles will be crucial for fully realizing the therapeutic potential of this unique heterocyclic scaffold. researchwithrutgers.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorobenzoyl)azetidin-3-ol, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves coupling 4-chlorobenzoyl chloride with azetidin-3-ol derivatives under basic conditions (e.g., triethylamine in anhydrous solvents). Optimization includes monitoring reaction progress via TLC and using column chromatography with gradients of cyclohexane/ethyl acetate/methanol for purification . Microwave-assisted synthesis, as demonstrated in analogous thiourea derivatives, may improve yield and reduce side reactions .

Q. How is the crystal structure of 1-(4-Chlorobenzoyl)azetidin-3-ol determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with a Bruker SMART APEX CCD diffractometer and refinement using SHELXL (via SHELXTL suite) are common . For visualization, ORTEP-3 with a graphical interface aids in interpreting thermal ellipsoids and hydrogen bonding networks .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

- Methodological Answer : Combine NMR (¹H/¹³C), FTIR, and mass spectrometry (ESI-MS) for structural validation. For instance, ¹H NMR can confirm the azetidine ring’s stereochemistry, while IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches. Discrepancies between experimental and computational spectra (e.g., DFT-predicted vibrations) require re-evaluation of solvent effects or conformational flexibility .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and intermolecular interactions influence the stability and reactivity of 1-(4-Chlorobenzoyl)azetidin-3-ol?

- Methodological Answer : Use Hirshfeld surface analysis (CrystalExplorer) and quantum mechanical calculations (DFT at B3LYP/6-311++G(d,p)) to map NH⋯OC hydrogen bonds and π-π stacking. For example, competing intramolecular H-bonds in related thioureas reduce solubility, while extended intermolecular networks enhance thermal stability .

Q. What computational strategies are effective in predicting biological activity, and how can they guide experimental design?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., Bcl-2/Bcl-xL for apoptosis studies) to prioritize analogs. Pharmacophore modeling (MOE) identifies critical functional groups, such as the azetidine hydroxyl and 4-chlorobenzoyl moiety, for binding affinity . Validate predictions with in vitro assays (e.g., cAMP accumulation in HEK-293 cells) .

Q. How can structural dynamics (e.g., tautomerism, conformational flexibility) be analyzed experimentally and theoretically?

- Methodological Answer : Variable-temperature NMR and SCXRD at multiple temperatures reveal dynamic processes. For computational analysis, perform molecular dynamics (MD) simulations (AMBER or GROMACS) to study ring puckering in the azetidine moiety. Compare energy barriers for conformational changes with DFT-computed potential energy surfaces .

Q. What strategies mitigate challenges in crystallizing 1-(4-Chlorobenzoyl)azetidin-3-ol derivatives for structure-property studies?

- Methodological Answer : Screen solvents (e.g., DMSO/water mixtures) and employ slow evaporation. For twinned crystals, use the TwinRotMat algorithm in SHELXL for refinement. High-resolution synchrotron data may resolve disorder in the chlorobenzoyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental bond lengths in the azetidine ring?

- Methodological Answer : Cross-validate computational methods (e.g., HF vs. DFT) and basis sets (6-31G* vs. cc-pVTZ). If DFT underestimates ring strain, incorporate dispersion corrections (D3-BJ). Experimental outliers may arise from crystal packing effects, requiring multipole refinement (HAR) in charge density studies .

Q. When biological assay results conflict with docking predictions, what systematic checks are necessary?

- Methodological Answer : Reassess protonation states (Epik) and solvation models (GBSA). Test for off-target effects via kinase profiling or metabolite screening (LC-MS). For example, BML-190’s CB2 receptor antagonism was linked to unexpected metabolites, necessitating stability studies under assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.